o-(Tetrahydrofuran-3-yl)serine

Description

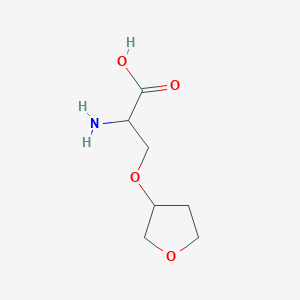

o-(Tetrahydrofuran-3-yl)serine is a serine derivative in which the hydroxyl group of serine is substituted with a tetrahydrofuran-3-yl moiety. These analogs demonstrate the critical role of the tetrahydrofuran-3-yl group in modulating bioactivity, solubility, and target binding .

Properties

Molecular Formula |

C7H13NO4 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2-amino-3-(oxolan-3-yloxy)propanoic acid |

InChI |

InChI=1S/C7H13NO4/c8-6(7(9)10)4-12-5-1-2-11-3-5/h5-6H,1-4,8H2,(H,9,10) |

InChI Key |

INQLDDDNKPKYBS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1OCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of o-(Tetrahydrofuran-3-yl)serine involves several stepsThe reaction conditions typically involve the use of Lewis acids as catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

o-(Tetrahydrofuran-3-yl)serine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

o-(Tetrahydrofuran-3-yl)serine has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme-substrate interactions due to its structural similarity to natural amino acidsIn industry, it can be used in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of o-(Tetrahydrofuran-3-yl)serine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

YH18968 (1,2,4-Triazolone Derivative)

- Core Structure : 1,2,4-Triazolone scaffold with a piperazine backbone.

- Key Features : The tetrahydrofuran-3-yl group is part of a fluorophenyl-triazolone subunit, contributing to its role as a G-protein coupling substrate.

- Biological Activity : Demonstrated efficacy in in vitro assays, with solubility enhanced by dimethyl sulfoxide (DMSO) dilution .

- Comparison : Unlike this compound, YH18968’s activity is linked to its triazolone core, which facilitates interactions with G-protein-coupled receptors. The tetrahydrofuran-3-yl group here aids in spatial orientation rather than direct binding.

Raltegravir-Based Inhibitors (Compounds 51 and 52)

- Core Structure : Raltegravir analogs modified with tetrahydrofuran-3-yl at the C2 position.

- Key Features : The substituent optimizes integrase (IN) inhibitory activity.

- Biological Activity: Exhibited nanomolar potency in enzyme and cell culture assays, outperforming analogs with other substituents .

- Comparison : The tetrahydrofuran-3-yl group’s position (C2) is critical for IN inhibition, suggesting that stereoelectronic effects are pivotal. In contrast, this compound’s activity (if any) would depend on serine’s metabolic or receptor-binding pathways.

Tetrahydrofurobenzofuran Cymserine

- Core Structure : Benzofuran fused with tetrahydrofuran.

- Key Features : The tetrahydrofuran-3-yl group enhances butyrylcholinesterase (BChE) inhibition.

- Biological Activity : Potent BChE inhibition (IC₅₀ < 100 nM), attributed to the substituent’s ability to occupy hydrophobic pockets in the enzyme .

- Comparison: While cymserine targets cholinesterases, this compound’s serine backbone could direct it toward amino acid transporters or kinases, highlighting scaffold-dependent target specificity.

Patent Example 52 (Sulfonamide Derivative)

- Core Structure : Sulfonamide with tetrahydrofuran-3-yl and trifluoroacetamido groups.

- Key Features : The substituent improves solubility and metabolic stability.

- Comparison : The sulfonamide core diverges significantly from serine, underscoring how core chemistry dictates therapeutic applications even with shared substituents.

Mechanistic and Structural Insights

- Positional Sensitivity : In Raltegravir analogs, the C2 position of the tetrahydrofuran-3-yl group is optimal for activity, whereas in YH18968, its placement within a fluorophenyl subunit aids receptor binding .

- Target Specificity : The core scaffold determines biological targets (e.g., integrase vs. cholinesterase), while the tetrahydrofuran-3-yl group fine-tunes potency and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.